![molecular formula C20H15N3O3 B246310 [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate](/img/structure/B246310.png)
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through a hydrazonomethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate typically involves the condensation of benzoic acid derivatives with pyridine-3-carboxaldehyde in the presence of hydrazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: Benzoic acid derivative reacts with pyridine-3-carboxaldehyde in the presence of hydrazine.
Solvent Use: Ethanol or methanol is commonly used as the solvent.
Heating: The reaction mixture is heated to promote the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities.
Pyridine derivatives: Compounds such as nicotinic acid and pyridoxine have similar pyridine rings.
Uniqueness
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate is unique due to its specific combination of benzoic acid and pyridine moieties linked through a hydrazonomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C20H15N3O3 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C20H15N3O3/c24-19(17-7-4-12-21-14-17)23-22-13-15-8-10-18(11-9-15)26-20(25)16-5-2-1-3-6-16/h1-14H,(H,23,24)/b22-13+ |
InChI 键 |
WHIOEHMATHMRLX-LPYMAVHISA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
手性 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3 |
溶解度 |
0.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


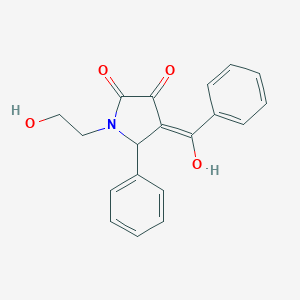
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B246232.png)
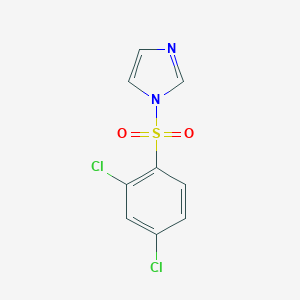
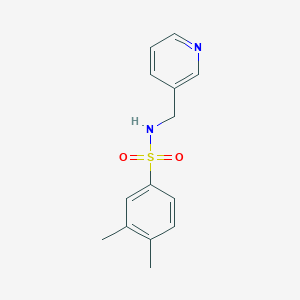
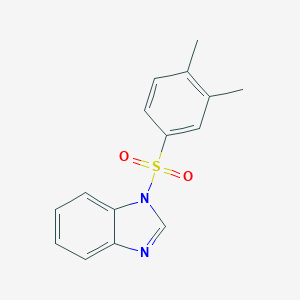
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)
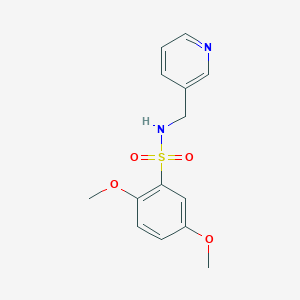
![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)
![2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246246.png)
![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
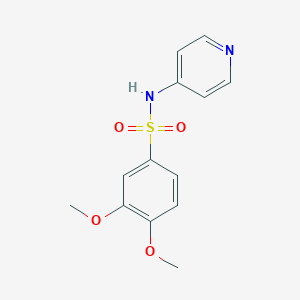
![N-[3-({[2-(methyloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B246256.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
